Superior Immunogenicity of the Optimized A5 Variant Compared to Native AH1 in Eliciting CD8+ T Cell Responses
In a direct head-to-head comparison, vaccination with the optimized variant A5 peptide (SPSYAYHQF) resulted in a significantly higher frequency of peptide-specific CD8+ T cells compared to the native AH1 peptide (SPSYVYHQF). Specifically, the A5 peptide elicited 4.2% of splenic CD8+ T cells detectable with Ld tetramers loaded with the immunizing peptide, compared to 2.3% for the native AH1 peptide [1]. This demonstrates the A5 variant's enhanced capacity to prime T cell responses. Furthermore, 83% of the T cells elicited by A5 cross-reacted with the native AH1-Ld tetramer, confirming the induction of a repertoire capable of recognizing the endogenous tumor antigen [1].
| Evidence Dimension | Frequency of peptide-specific CD8+ T cells after vaccination |
|---|---|
| Target Compound Data | AH1 peptide: 2.3% of splenic CD8+ T cells (tetramer positive) |
| Comparator Or Baseline | A5 peptide: 4.2% of splenic CD8+ T cells (tetramer positive) |
| Quantified Difference | A5 peptide elicits 1.8-fold higher frequency of specific CD8+ T cells than AH1 |
| Conditions | BALB/c mice vaccinated with peptide; analysis by fluorescent Ld tetramer staining of splenic CD8+ T cells |
Why This Matters
This data is critical for researchers designing peptide vaccines for CT26 tumor models, as it demonstrates that the A5 variant offers a quantifiable improvement in immunogenicity over the native AH1 peptide, enabling more robust T cell responses.
- [1] Fig. 1. The A5 peptide is a better immunogen than the native AH1 peptide and raises a repertoire similar to the native AH1 peptide. PMC8201969. Proc Natl Acad Sci U S A. 2021; 118(23): e2100588118. View Source
